N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide
Overview
Description
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of fluorophenyl groups, an imidazolidinyl ring, and a thioxo group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the imidazolidinyl ring This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
- 3-allyl-5-(4-fluorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Uniqueness
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide stands out due to its unique combination of structural features, including the imidazolidinyl ring and thioxo group
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2S/c1-2-11-24-17(12-18(26)23-15-7-3-13(21)4-8-15)19(27)25(20(24)28)16-9-5-14(22)6-10-16/h2-10,17H,1,11-12H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOLRWWYTXQINE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(C(=O)N(C1=S)C2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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